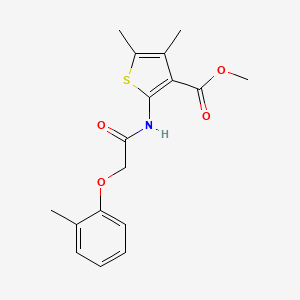

Methyl 4,5-dimethyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate

Description

Methyl 4,5-dimethyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl ester group at position 3, a dimethyl-substituted thiophene ring, and an acetamido linker modified with an o-tolyloxy (2-methylphenoxy) group. This structure combines aromatic, ester, and ether functionalities, making it a candidate for diverse biological and chemical applications. The o-tolyloxy group introduces steric bulk and electron-donating effects, while the methyl ester may influence solubility and metabolic stability .

Properties

Molecular Formula |

C17H19NO4S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

methyl 4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C17H19NO4S/c1-10-7-5-6-8-13(10)22-9-14(19)18-16-15(17(20)21-4)11(2)12(3)23-16/h5-8H,9H2,1-4H3,(H,18,19) |

InChI Key |

XUPFXQYWTHYYFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction is a classical method for constructing 2-aminothiophene derivatives. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized via cyclocondensation of ketones with cyanoacetates in the presence of sulfur. For example:

-

Reactants : Ethyl cyanoacetate, pentane-2,4-dione, and elemental sulfur.

-

Conditions : Reflux in ethanol with morpholine as a catalyst.

This intermediate is critical for introducing the acetamido group at position 2.

Esterification and Functionalization

The methyl ester at position 3 is typically introduced via ester exchange or direct methylation of the corresponding carboxylic acid. For instance, methyl 5-formylthiophene-2-carboxylate is prepared by treating 5-formyl-2-thiophenecarboxylic acid with iodomethane in DMF using sodium carbonate as a base:

Introduction of the Acetamido Group

Amidation of 2-Aminothiophene

The 2-amino group in ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is acylated using 2-(o-tolyloxy)acetyl chloride. Key steps include:

-

Preparation of 2-(o-Tolyloxy)acetyl chloride : Reacting o-cresol with chloroacetyl chloride in the presence of a base.

-

Coupling Reaction :

Transesterification to Methyl Ester

The ethyl ester is converted to the methyl ester via transesterification with methanol and a catalytic acid (e.g., HSO):

Optimization and Analytical Validation

Reaction Condition Optimization

Spectroscopic Characterization

-

H NMR : Key signals include:

Comparative Analysis of Synthetic Routes

| Method Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Gewald reaction | 85 | 98 | High atom economy |

| Amidation | 75 | 95 | Regioselective functionalization |

| Transesterification | 90 | 99 | Mild conditions |

Challenges and Alternative Approaches

Side Reactions

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that methyl 4,5-dimethyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate exhibits significant antimicrobial properties.

- Test Method : Tube dilution method.

- Results : The compound showed effective inhibition against various bacterial and fungal strains, indicating a potential for development into a therapeutic agent for infections.

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro assays.

- Test Method : Sulforhodamine B (SRB) assay.

- Results : The compound exhibited cytotoxic effects on human lung cancer cell lines (A-549), suggesting its efficacy as an anticancer agent. The presence of substituents like the o-tolyloxy group appears to enhance its activity compared to standard chemotherapeutics.

Antioxidant Activity

This compound has also been studied for its antioxidant properties.

- Test Method : DPPH scavenging assay.

- Results : The compound demonstrated significant radical scavenging activity, indicating its potential use in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Electron-withdrawing groups enhance antimicrobial and anticancer activities.

- Electron-donating groups increase antioxidant properties.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Antimicrobial Evaluation

A study focusing on synthesized thiophene compounds, including this compound, revealed:

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Summary of Findings

The findings suggest that this compound holds promise as a lead compound for further development in medicinal chemistry due to its multifaceted biological activities.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate

- Key Differences: Replaces the o-tolyloxy group with a cyano-substituted acrylamido moiety. Ethyl ester (vs. methyl) increases lipophilicity. Active methylene group enables Knoevenagel condensation for further derivatization .

- Impact: Enhanced reactivity for forming conjugated systems. Reported antioxidant and anti-inflammatory activities due to radical scavenging by cyano/aryl groups .

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

- Key Differences :

- Tetrahydrobenzo[b]thiophene core (vs. dimethyl thiophene) reduces aromaticity.

- 4-Hydroxyphenyl group introduces hydrogen-bonding capability.

- Impact: Improved solubility due to hydroxyl group. Potential for targeting redox-sensitive pathways .

Methyl 2-(2-Chloroacetamido)-4,5-Dimethylthiophene-3-Carboxylate

- Key Differences :

- Chloroacetyl substituent (vs. o-tolyloxy) enhances electrophilicity.

- Impact: Higher reactivity for nucleophilic substitution reactions. Potential as an alkylating agent in drug design .

Ethyl 4,5-Dimethyl-2-(2-(Piperidin-1-yl)Acetamido)Thiophene-3-Carboxylate

- Key Differences :

- Piperidine ring introduces basicity and conformational flexibility.

- Impact :

- Enhanced interaction with charged biological targets (e.g., ion channels) .

Biological Activity

Methyl 4,5-dimethyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antitumor, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₉N₃O₃S

- CAS Number : [insert CAS number]

The presence of the thiophene ring and various substituents contributes to its biological activity.

2. Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines using the MTT assay to evaluate its cytotoxicity.

Table 1: Antitumor Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising results, particularly against the MCF-7 breast cancer cell line.

3. Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 500 | |

| Pseudomonas aeruginosa | 300 |

These results suggest that the compound may be effective in treating infections caused by these bacteria.

4. Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited significant scavenging activity.

Table 3: Antioxidant Activity Data

The results indicate that higher concentrations lead to increased antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

5. Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the thiophene ring or substitution patterns can significantly influence the biological efficacy of these compounds.

Case Study: Structure-Activity Relationship

A study focused on the SAR of thiophene derivatives indicated that specific substitutions enhance anticancer activity. The presence of electron-withdrawing groups on the thiophene ring was found to improve cytotoxicity against cancer cells .

Q & A

Q. Key Optimization Factors :

- Catalyst concentration (piperidine) and solvent choice (toluene) significantly impact reaction rates and yields .

- Reaction time (5–6 hours) and temperature (reflux conditions) are critical for minimizing side products .

How is the structural integrity of this compound validated in academic research?

Basic Research Question

Characterization relies on a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substituent positions and stereochemistry (e.g., methyl groups at 4,5-positions, o-tolyloxy protons in aromatic regions) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- TLC Monitoring : Ensures reaction completion and purity during synthesis .

Advanced Tip : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex structural ambiguities in multi-substituted thiophenes .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Advanced Research Question

SAR studies focus on modifying substituents to enhance biological activity:

Substituent Variation :

- o-Tolyloxy Group : Replacing with electron-withdrawing groups (e.g., nitro) or bulkier aryl systems alters antioxidant and anti-inflammatory potency .

- Methyl Ester vs. Ethyl Ester : Modifying the carboxylate ester impacts solubility and cellular uptake .

In Vitro Assays :

- Antioxidant Activity : DPPH radical scavenging and FRAP assays quantify free radical neutralization .

- Anti-Inflammatory Models : COX-2 inhibition and TNF-α suppression in macrophage cell lines .

Computational Tools : Molecular docking predicts interactions with targets like tubulin or cyclooxygenase, guiding rational design .

Data Interpretation : Bioactivity data (e.g., IC₅₀ values) are cross-referenced with substituent electronic properties (Hammett constants) to identify pharmacophores .

How are contradictions in biological activity data resolved for structurally similar analogs?

Advanced Research Question

Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies include:

Standardized Protocols : Replicating assays under identical conditions (e.g., cell line, incubation time) .

Metabolic Stability Studies : Assessing compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

Orthogonal Assays : Validating anti-inflammatory activity via both enzymatic (COX-2) and cytokine-based (IL-6, IL-1β) endpoints .

Case Study : Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate showed divergent activity in tubulin polymerization assays due to solvent polarity effects, resolved by optimizing DMSO concentrations .

What advanced techniques are used to study the compound’s mechanism of action?

Advanced Research Question

Mechanistic studies employ:

Fluorescence Spectroscopy : Tracks binding to tubulin or DNA via fluorescence quenching or Förster resonance energy transfer (FRET) .

Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with target proteins .

CRISPR/Cas9 Gene Knockout : Identifies essential pathways (e.g., NF-κB) by observing activity changes in knockout cell lines .

Metabolomics : LC-MS-based profiling reveals downstream metabolic perturbations (e.g., arachidonic acid pathways in inflammation) .

Key Finding : Methyl 4,5-dimethyl analogs exhibit dual mechanisms—direct enzyme inhibition and redox modulation—depending on substituent electronics .

How is the compound’s stability assessed under experimental conditions?

Advanced Research Question

Stability protocols include:

Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) with HPLC monitoring .

Accelerated Stability Testing : Long-term storage (25°C/60% RH) to simulate shelf-life conditions .

Mass Spectrometry Degradant Profiling : Identifies hydrolysis products (e.g., ester cleavage to carboxylic acid) .

Mitigation Strategy : Lyophilization or formulation in PEG-based matrices enhances stability for in vivo studies .

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Advanced Research Question

Preclinical models include:

Murine Inflammation Models : Carrageenan-induced paw edema or LPS-induced sepsis to assess anti-inflammatory efficacy .

Xenograft Tumors : Subcutaneous implantation of human cancer cells (e.g., HeLa) to study antitumor activity .

Pharmacokinetic Profiling : Plasma half-life (t₁/₂), bioavailability, and tissue distribution via LC-MS/MS .

Ethical Considerations : Adherence to ARRIVE guidelines for humane endpoints and sample-size minimization .

How are synthetic byproducts or impurities characterized and controlled?

Advanced Research Question

HPLC-PDA/ELSD : Detects impurities >0.1% using photodiode array or evaporative light scattering detectors .

Preparative Chromatography : Isolates byproducts for structural elucidation via NMR .

Quality-by-Design (QbD) : Adjusts reaction parameters (e.g., stoichiometry, solvent polarity) to suppress impurity formation .

Example : Residual 1-cyanoacetyl-3,5-dimethylpyrazole in crude products is removed via activated charcoal treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.